molecular formula C16H16O5 B6326347 (2E)-1-(Furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 1266244-00-1

(2E)-1-(Furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No. B6326347
CAS RN: 1266244-00-1
M. Wt: 288.29 g/mol
InChI Key: RJHRFPAQAZJXDX-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-(Furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, also known as 2E-FTP, is a chemical compound derived from a furan ring, which is a five-membered aromatic heterocycle. It is a colorless solid with a melting point of 59-61°C and a boiling point of 192-194°C. 2E-FTP is of interest to researchers due to its ability to be used in a variety of applications, from synthetic organic chemistry to drug development. In

Scientific Research Applications

(2E)-1-(Furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has multiple applications in scientific research. It has been used in the synthesis of a variety of compounds, such as furan-2-yl-3-arylprop-2-en-1-ones, furan-2-yl-3-alkylprop-2-en-1-ones, and furan-2-yl-3-alkenylprop-2-en-1-ones. It has also been used in the synthesis of a variety of drugs, such as anticonvulsants and antimalarials. In addition, (2E)-1-(Furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has been used in the synthesis of polymers, such as polyurethanes and polyesters.

Mechanism of Action

The mechanism of action of (2E)-1-(Furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is not fully understood. However, it is believed that the compound interacts with the enzymes involved in the metabolism of other drugs and can inhibit their activity. This can lead to an increase in the concentration of the drug in the body and can result in adverse effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(Furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one are not fully understood. However, it has been shown to have anticonvulsant and antimalarial activity in animal studies. In addition, it has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have neuroprotective effects in animal studies.

Advantages and Limitations for Lab Experiments

The advantages of using (2E)-1-(Furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one in lab experiments include its low cost, ease of synthesis, and its ability to be used in a variety of applications. The main limitation of using (2E)-1-(Furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one in lab experiments is its limited availability.

Future Directions

There are a number of potential future directions for research involving (2E)-1-(Furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. These include further research into its mechanism of action and its biochemical and physiological effects. In addition, further research into its potential applications in the synthesis of drugs and polymers is needed. Finally, further research into its potential toxicity and side effects should be undertaken.

Synthesis Methods

(2E)-1-(Furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can be synthesized through a variety of methods. The most commonly used method is the condensation reaction of furan and 3,4,5-trimethoxyphenylprop-2-en-1-one. This reaction involves the use of a base, such as potassium carbonate or sodium hydroxide, and a strong acid, such as hydrochloric acid or sulfuric acid. The reaction is carried out at a temperature of 80-90°C for 4-6 hours. The product is then purified by recrystallization and dried.

properties

IUPAC Name

(E)-1-(furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-18-14-9-11(10-15(19-2)16(14)20-3)6-7-12(17)13-5-4-8-21-13/h4-10H,1-3H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHRFPAQAZJXDX-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(Furan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

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